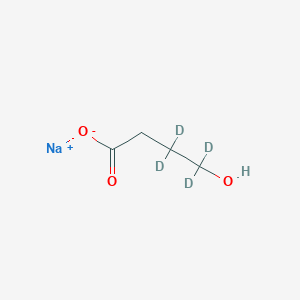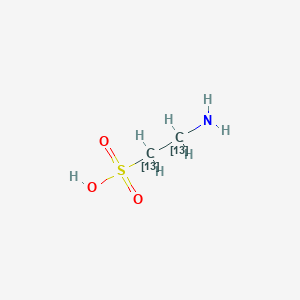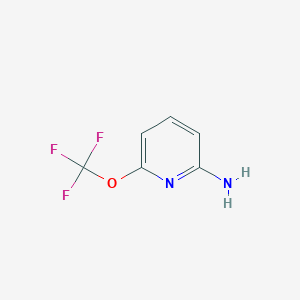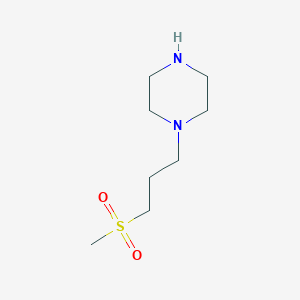
1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride
Vue d'ensemble
Description
1-(1H-Pyrrol-2-ylcarbonyl)piperazine hydrochloride is a chemical compound with the CAS Number: 1269228-76-3 . It has a molecular weight of 215.68 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3O.ClH/c13-9(8-2-1-3-11-8)12-6-4-10-5-7-12;/h1-3,10-11H,4-7H2;1H . This code provides a unique identifier for the molecular structure of the compound.Applications De Recherche Scientifique
Piperazine Derivatives in Drug Metabolism and Pharmacokinetics
Piperazine derivatives, including arylpiperazine compounds, have been extensively studied for their pharmacological properties, particularly in the treatment of depression, psychosis, and anxiety. These compounds undergo significant metabolism, including CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines, which possess a variety of biological effects, primarily related to serotonin receptor interactions. This extensive metabolism highlights the importance of piperazine derivatives in understanding drug disposition, metabolism, and the role of metabolites in therapeutic and side effects (S. Caccia, 2007).
Piperazine in Therapeutic Agent Development
Piperazine is a versatile scaffold in drug discovery, contributing to the development of agents with a broad spectrum of therapeutic applications, including antipsychotic, antidepressant, anticancer, and antiviral activities. The modification of the piperazine nucleus can lead to significant differences in the medicinal potential of resultant molecules. This adaptability underlines the piperazine core's significance in the rational design of new drugs, offering insights into the structural requirements for desired pharmacokinetic and pharmacodynamic properties (A. Rathi et al., 2016).
Anti-Mycobacterial Activity of Piperazine Derivatives
Recent research has identified potent anti-mycobacterial compounds featuring piperazine as a crucial building block, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine derivatives' potential in developing new anti-mycobacterial agents, providing a basis for the design and synthesis of novel therapeutics (P. Girase et al., 2020).
Piperazine-Based Compounds in Antipsychotic Therapy
Piperazine-benzothiazinone derivatives, such as Macozinone (PBTZ169), are undergoing clinical studies for tuberculosis treatment, showcasing the role of piperazine-based compounds in addressing significant health challenges. The development of such compounds, targeting specific pathogens or disease mechanisms, exemplifies the application of piperazine derivatives in creating more effective and targeted therapeutic regimens (V. Makarov & K. Mikušová, 2020).
Piperazine Derivatives in Enzyme Inhibition
Piperazine derivatives have been investigated for their role as enzyme inhibitors, including dipeptidyl peptidase IV (DPP IV) inhibitors, crucial in managing type 2 diabetes mellitus. These studies underscore the importance of piperazine-based compounds in modulating enzyme activity, offering pathways to novel treatments for chronic conditions (Laura Mendieta et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
piperazin-1-yl(1H-pyrrol-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c13-9(8-2-1-3-11-8)12-6-4-10-5-7-12;/h1-3,10-11H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFRHWJEQFWROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[[(2,4-Difluorophenyl)methyl]amino]carbonyl]-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-3-(phenylmethoxy)-2-pyridinecarboxylic acid methyl ester](/img/structure/B1421539.png)
![8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1421541.png)

![Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1421545.png)



![5-Chloro-1-(triisopropylsilyl)-4-((trimethylsilyl)-ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421551.png)






